Physicochemical Profile Differentiates from Leflunomide and Other 4-Carboxamide Anilides
The computed physicochemical properties of N-(5-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide differ from the clinical benchmark leflunomide and other halogen-substituted anilide analogs in lipophilicity (XLogP3-AA = 2.7) and hydrogen-bonding capacity (1 HBD, 3 HBA), which influence membrane permeability, metabolic stability, and off-target binding [1]. This differentiation is supported by computed properties from PubChem, though no experimental logP or solubility data have been published for this specific compound [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; MW = 295.13; HBD = 1; HBA = 3; Rotatable bonds = 2 |
| Comparator Or Baseline | Leflunomide: XLogP3 ≈ 2.4–2.8 (computed range), MW = 270.21, HBD = 1, HBA = 5, Rotatable bonds = 3. N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide: MW = 281.11, HBD = 1, HBA = 3, Rotatable bonds = 2. (Comparator data from PubChem, not experimentally determined in the same study.) |
| Quantified Difference | Target compound: MW ~295 vs. leflunomide ~270 (+25 Da, +9.2%); additional methyl group on anilide ring alters steric profile. Bromine vs. trifluoromethyl substitution affects electronic distribution and halogen bonding potential. No experimental partition coefficient comparison available. |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm, Cactvs descriptor engine). No experimental validation data available. |
Why This Matters
The distinct physicochemical signature of the 5-bromo-2-methylanilide substitution pattern provides a basis for selecting this compound over leflunomide or simpler bromo-anilides when exploring SAR around steric bulk, halogen bonding, or lipophilicity within the isoxazole-4-carboxamide series.
- [1] PubChem Compound Summary for CID 43806378. XLogP3-AA, hydrogen bond donor/acceptor count, and rotatable bond count computed by PubChem 2.1 (2021.05.07). National Center for Biotechnology Information. View Source
- [2] Kim S, Chen J, Cheng T, et al. PubChem 2023 update. Nucleic Acids Res. 2023;51(D1):D1373-D1380. Describes the XLogP3 and Cactvs descriptor computational methodology. View Source
